molecular formula C15H14O11S2 B121530 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid CAS No. 143982-77-8

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid

Cat. No. B121530
M. Wt: 434.4 g/mol
InChI Key: UYZZHENGTKPYMN-UHFFFAOYSA-N
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Description

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disulfonic acid, also known as Benzophenone-9, is a chemical compound with the empirical formula C15H12Na2O11S2 . It has a molecular weight of 478.36 . This compound is also referred to as Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone, Disodium 2,2’-dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disulfonate, and Disodium 3,3’-carbonylbis [4-hydroxy-6-methoxybenzenesulphonate] .


Molecular Structure Analysis

The molecular structure of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disulfonic acid can be represented by the SMILES string: O=C(C1=C(O)C=C(OC)C(S([O-])(=O)=O)=C1)C2=C(O)C=C(OC)C(S([O-])(=O)=O)=C2.[Na+].[Na+] . This indicates the presence of two sodium ions, which are likely associated with the disulfonic acid groups, making it a disodium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disulfonic acid include a molecular weight of 478.36 . The compound is a disodium salt, indicating that it is likely soluble in water . The melting point is reported to be 350°C .

Scientific Research Applications

Toxicokinetics and Metabolism

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, known as UV-D, is a benzophenone used as a UV filter. It is metabolized in rats through demethylation, hydroxylation, sulfonation, and glucuronidation, showing its biological impact and potential as a subject for toxicokinetic studies (Li, Li, Xu, & Luo, 2016).

Chemical Synthesis and Characterization

  • Sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes, demonstrating improved water flux and dye treatment capabilities (Liu et al., 2012).
  • The autoxidation reactions of various aromatic compounds, including mono- and disulfonated derivatives, have been studied, providing insight into their behavior under aerobic conditions (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
  • Novel sulfonated polybenzimidazoles have been synthesized for fuel cell applications, indicating the relevance of sulfonated compounds in energy technology (Xu et al., 2007).

Environmental and Industrial Applications

  • Utilization of aromatic sulfonic acid waste from industrial processes for the production of pharmaceuticals like paramycin demonstrates the potential for recycling and environmental management (Peng et al., 2010).

Material Science and Engineering

  • Sulfonated polyimides with benzimidazole groups have been synthesized for direct methanol fuel cell applications, showcasing the utility of sulfonated compounds in advanced material technologies (Chen et al., 2010).

properties

IUPAC Name

4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfobenzoyl)-2-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O11S2/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZHENGTKPYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162586
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid

CAS RN

143982-77-8, 63270-28-0
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143982778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-hydroxy-2-(2-hydroxy-4-methoxysulphonatobenzoyl)-5-methoxybenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOPHENONE-9 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL596Q5670
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid
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Reactant of Route 6
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Citations

For This Compound
6
Citations
WK Ching, AJ Colussi… - Environmental science & …, 2003 - ACS Publications
We show that the ultraviolet radiation emitted, rather than the thermal/pressure shocks or the chemical species that are generated in these events, is the lethal agent that inactivates …
Number of citations: 17 pubs.acs.org
B Imamović, P Trebše, E Omeragić, E Bečić, A Pečet… - Molecules, 2022 - mdpi.com
Benzophenone (BP) type UV filters are common environmental contaminants that are posing a growing health concern due to their increasing presence in water. Different studies have …
Number of citations: 13 www.mdpi.com
YN Yao, Y Wang, H Zhang, Y Gao, T Zhang… - Eco-Environment & …, 2023 - Elsevier
Benzophenone ultraviolet light filters (BPs) are high-production-volume chemicals extensively used in personal care products, leading to widespread human exposure. Given their …
Number of citations: 0 www.sciencedirect.com
LML Nollet - Analysis of endocrine disrupting compounds in …, 2011 - Wiley Online Library
Pentachlorophenol is regulated by different European Commission (EC) directives: 76/464/EEC and 2000/60/EEC, 76/769/EEC (modified by 91/173/EEC and 1999/51/EEC), 96/61/EEC…
Number of citations: 1 onlinelibrary.wiley.com
A Wypych, G Wypych - 2020 - books.google.com
Databook of UV Stabilizers, Second Edition, provides general indicators regarding the performance of UV stabilizers and includes details on the data fields included in the description of …
Number of citations: 9 books.google.com
WK Ching - 2001 - search.proquest.com
We study the disinfection of Escherichia coli in a pulsed power discharge reactor. The pulsed power discharge process is an electrohydraulic phenomenon characterized by a rapid …
Number of citations: 1 search.proquest.com

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